N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
CAS No.: 1215499-44-7
Cat. No.: VC11858320
Molecular Formula: C21H25ClFN3O3S
Molecular Weight: 454.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215499-44-7 |
|---|---|
| Molecular Formula | C21H25ClFN3O3S |
| Molecular Weight | 454.0 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride |
| Standard InChI | InChI=1S/C21H24FN3O3S.ClH/c1-24(2)10-5-11-25(21-23-16-8-7-15(22)13-19(16)29-21)20(26)14-6-9-17(27-3)18(12-14)28-4;/h6-9,12-13H,5,10-11H2,1-4H3;1H |
| Standard InChI Key | GTBHPKUIKCATIV-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
| Canonical SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Introduction
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This molecule is characterized by its benzothiazole core, fluorine substitution, and dimethoxybenzamide functional group. It is often studied for its biological activities, including potential antimicrobial and anticancer properties.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole moiety with the dimethoxybenzamide group through an amide bond. Common analytical techniques used to confirm its structure include:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides and aromatic rings.
Antimicrobial Potential
Preliminary studies suggest that compounds containing benzothiazole derivatives exhibit antimicrobial properties against various bacterial strains. The fluorine atom enhances the lipophilicity and bioavailability of the molecule, potentially improving its efficacy.
Anticancer Applications
Benzothiazole derivatives are known for their anticancer properties due to their ability to interact with DNA or inhibit specific enzymes involved in tumor growth. Molecular docking studies indicate that this compound may bind effectively to target proteins in cancer cells.
Molecular Docking Studies
Molecular docking simulations have been conducted to evaluate the binding affinity of this compound to biological targets such as enzymes or receptors involved in disease pathways. These studies reveal:
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High binding affinity to active sites of target proteins.
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Favorable interactions due to the presence of fluorine and methoxy groups.
Pharmacological Significance
The hydrochloride salt form of this compound improves its solubility in aqueous environments, making it more suitable for biological applications. Its structural features suggest potential use as a lead compound for drug development targeting infectious diseases or cancer.
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